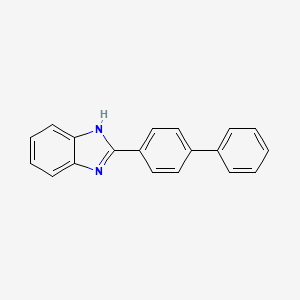

2-Anilinopyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-anilinopyridine derivatives involves several strategies, including the direct cycloauration of this compound with tetrachloroaurate(III), resulting in cyclometallated complexes characterized by X-ray analysis and spectroscopic methods (Nonoyama, Nakajima, & Nonoyama, 1997). Another method involves the displacement of a methylsulfinyl group from the 6-position of the pyridine ring, elaborating 2-aminopyridines with various polar substituents (Teague, 2008).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy have been pivotal in understanding the conformational and structural characteristics of this compound derivatives. Studies reveal characteristic differences in the 1H-NMR spectra of alkylated or acylated 2,6-bis-anilino-3-nitropyridines compared to their unsubstituted counterparts, supported by X-ray crystallographic data (Schmid, Röttgen, Thewalt, & Austel, 2005).

Chemical Reactions and Properties

This compound reacts with sodium tetrachloroaurate(III) in refluxing water to yield cyclometallated complexes through direct activation of an ortho C-H bond. This reactivity showcases the compound's ability to form stable chelate rings with metals (Nonoyama et al., 1997). Additionally, its interaction with different reagents leads to the formation of hydrido trinuclear clusters with 2-aminopyridinate-type ligands, highlighting the influence of substituents on the reactivity and fluxionality of the complexes formed (Andreu et al., 1990).

Applications De Recherche Scientifique

Synthèse des 2-anilinopyrimidines

La 2-anilinopyridine est utilisée dans la synthèse des 2-anilinopyrimidines. Une série de 2-anilinopyrimidines, y compris de nouveaux dérivés, a été obtenue à partir de la 2-chloro-4,6-diméthylpyrimidine par substitution nucléophile aromatique avec des anilines différemment substituées en conditions micro-ondes . Les substituants ont eu un impact significatif sur le déroulement et l'efficacité de la réaction .

Études de tautomérie

La this compound a été utilisée dans des études sur la tautomérie. Des dérivés 2-(N-méthylanilino) et 1-méthyl-2-phénylimino de la pyridine et de la quinoléine ont été préparés comme modèles pour les tautomères amino et imino de la 2-anilino-pyridine et -quinoléine. Les spectres ultraviolet, infrarouge et RMN de ces composés ont été comparés à ceux des composés modèles .

Investigation biologique en tant qu'inhibiteurs de la polymérisation de la tubuline

Des dérivés de la this compound ont été synthétisés et étudiés biologiquement en tant qu'inhibiteurs de la polymérisation de la tubuline avec des activités antitumorales .

Science des matériaux

La this compound est utilisée dans la recherche en science des matériaux .

Synthèse chimique

La this compound est utilisée en synthèse chimique .

Chromatographie

La this compound est utilisée en chromatographie, une technique de laboratoire pour la séparation d'un mélange .

Recherche analytique

La this compound est utilisée en recherche analytique .

Recherche en sciences de la vie

La this compound est utilisée en recherche en sciences de la vie .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSSSKDWYXKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216522 | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6631-37-4 | |

| Record name | N-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6631-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-pyridylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Anilinopyridine?

A1: The molecular formula of this compound is C11H10N2, and its molecular weight is 170.21 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively studied using various spectroscopic techniques, including:

- UV-Vis Spectroscopy: Used to determine the tautomeric equilibrium between the amino and imino forms of this compound in solution. Studies suggest the amino tautomer is favored. [, ]

- IR and Raman Spectroscopy: Provides information about the vibrational modes of the molecule and has been used to calculate thermodynamic functions. [, ]

- NMR Spectroscopy: Both 1H and 13C NMR have been used to confirm the structure of this compound and its derivatives. [, ]

Q3: What tautomeric forms exist for this compound and which is predominant in solution?

A3: this compound can exist in two tautomeric forms: the amino form and the imino form. Studies using model compounds and UV, IR, and NMR spectroscopy suggest that the amino tautomer is significantly favored in solution. [, , ]

Q4: How does substitution on the pyridine or aniline ring affect tautomerism in this compound derivatives?

A4: Introducing electron-withdrawing groups, like a nitro group, at the 5-position of the pyridine ring further shifts the tautomeric equilibrium towards the amino form. This effect is observed in 5-nitro-2-anilinopyridine. []

Q5: How does the reactivity of this compound with phenyl isocyanate differ from that of its methyl-substituted derivatives?

A5: While this compound and its 5-methyl derivative react with phenyl isocyanate at room temperature to form 1-phenylcarbamoyl-2-phenylimino-1,2-dihydropyridines, the 3-methyl and 3,5-dimethyl derivatives react differently. At 90°C, they yield 2-(N-phenylcarbamoylanilino)pyridine derivatives instead. []

Q6: Can this compound act as a ligand in metal complex formation?

A6: Yes, this compound readily acts as a ligand in various metal complex formations.

- Ruthenium Complexes: It reacts with [Ru3(CO)12] to form trinuclear hydrido clusters. [] It can also act as an equatorial ligand to form diruthenium complexes. []

- Gold and Silver Complexes: Used to synthesize mononuclear and dinuclear gold(I) and silver(I) complexes with potential anticancer activity. []

- Copper Complexes: Forms a dinuclear copper(I) complex with copper acetate. []

- Titanium Complexes: Reacts with titanium tetrachloride to produce mononuclear monochloro complexes containing two or three this compound ligands. []

- Diosmium Complexes: Used in the synthesis of diosmium(III) compounds, including ethynyl and butadiynyl derivatives, which exhibit interesting electrochemical properties. []

Q7: How does the presence of substituents on the pyridine ring influence the reactivity of this compound with [Ru3(CO)12]?

A7: While substituents on the pyridine ring do not affect the formation of hydrido trinuclear clusters with [Ru3(CO)12], they impact the fluxional behavior of the resulting complexes. []

Q8: How does this compound compare to 2-pyridone in its reactivity with [Ru3(CO)12]?

A8: Unlike this compound, 2-pyridone reacts with [Ru3(CO)12] to form either a polymeric structure, [{Ru2(μ-Opy)2(CO)4}n], or a dimeric complex, [Ru2(μ-Opy)2(CO)4(HOpy)2], depending on the reactant ratio. []

Q9: Can this compound undergo cycloauration reactions?

A9: Yes, this compound readily undergoes cycloauration with gold(III) salts like H[AuCl4]·4H2O and Na[AuCl4]·2H2O. This reaction directly yields the six-membered cycloaurated complex [AuCl2(pap-C1, N)], where pap represents the cycloaurated this compound ligand. []

Q10: Does this compound exhibit any biological activity?

A10: While this compound itself has limited reported biological activity, its derivatives, particularly its metal complexes and conjugates, have shown promising results in various biological assays. [, , ]

Q11: What is the potential of this compound derivatives as anticancer agents?

A11: Several this compound derivatives, particularly gold(I) and silver(I) complexes, display cytotoxic activity against colorectal and breast cancer cell lines. These complexes induce cell death through various mechanisms, including caspase activation and mitochondrial membrane potential disruption. [] Additionally, this compound-arylpropenone conjugates exhibit potent antitubulin activity and induce apoptosis in cancer cells. [] Similarly, this compound-3-acrylamides were explored as tubulin polymerization inhibitors with cytotoxic activity. []

Q12: Can this compound or its derivatives act as ligands in catalytic reactions?

A12: Yes, this compound can serve as a directing group in iridium-catalyzed C-H borylation reactions. This approach allows for the efficient ortho-borylation of arenes, including pharmaceuticals, with high selectivity. []

Q13: What is the mechanism of iridium-catalyzed C-H borylation using this compound as a directing group?

A13: Mechanistic studies, including kinetic isotope effects and DFT calculations, suggest that the reaction proceeds through an iridium-boryl intermediate. The C-H activation step, directed by the this compound moiety, is turnover-limiting. Interestingly, no significant primary kinetic isotope effect is observed for this step. []

Q14: Have there been any computational studies on this compound and its derivatives?

A14: Yes, computational chemistry methods have been employed to study this compound. These include:

- Quantum Chemical Calculations (CNDO-CI-1): Used to simulate and analyze UV absorption spectra, providing insights into tautomerism and rotamerism. []

- Density Functional Theory (DFT) Calculations: Employed to investigate the mechanism of iridium-catalyzed C-H borylation reactions using this compound as a directing group. []

- Molecular Docking Studies: Used to predict the binding mode of this compound derivatives with biological targets, such as tubulin, and to rationalize their observed activities. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)